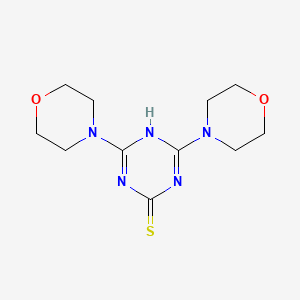

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is a product for proteomics research . Its molecular formula is C12H17N5O4 .

Synthesis Analysis

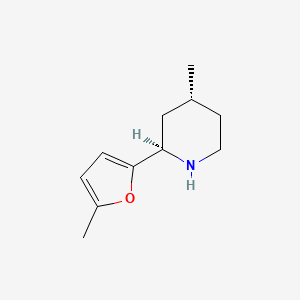

A related compound, “New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine”, was synthesized . The cytotoxic activity of the obtained compounds against human liver Huh-7 and human lung A549 tumor cell lines was tested by MTT assay .Molecular Structure Analysis

The molecular formula of “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is C12H17N5O4 . Another related compound, “2-Anilino-4,6-di (4-morpholinyl)-1,3,5-triazine”, has a molecular formula of C17H22N6O2 .Physical And Chemical Properties Analysis

The molecular weight of “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is 295.3 . Another related compound, “2-Anilino-4,6-di (4-morpholinyl)-1,3,5-triazine”, has a molecular weight of 342.403 .Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of compounds related to "4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol" in antimicrobial applications. For instance, compounds synthesized from 1,3,5-triazine have been evaluated for their antibacterial and antifungal activities against key bacterial and fungal species, showing moderate activity (S. T. Asundaria et al., 2010). Additionally, novel 1,2,4-triazole derivatives, including those with morpholine components, have been synthesized and found to possess good to moderate antimicrobial activities (H. Bektaş et al., 2007).

Synthesis of Novel Heterocyclic Systems

The compound and its derivatives have also been used in the synthesis of novel heterocyclic systems with potential pharmaceutical applications. A noteworthy example includes the synthesis of dihydro-1,2,4-triazin-6(1H)-ones and their derivatives, highlighting the compound's versatility in chemical reactions (D. J. Collins et al., 2000). Another study reported a one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, indicating a method for fast synthesis of diverse compounds with significant antileukemic activity (A. Dolzhenko et al., 2021).

Development of Peptidomimetics

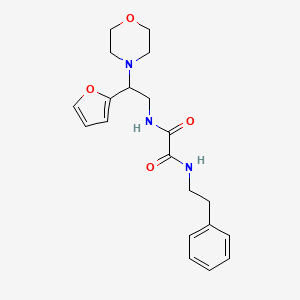

The compound's applications extend to the synthesis of peptidomimetics. A study demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride is an effective coupling reagent for the synthesis of sterically-hindered peptidomimetics, showcasing superior control in racemization and N-arylation compared to traditional reagents (W. Shieh et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2,6-dimorpholin-4-yl-1H-1,3,5-triazine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABCJKPCNYMEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=S)N=C(N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)